4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide typically involves a multi-step process. The initial step often includes the nitration of a benzamide derivative, followed by the introduction of an ethoxy group. The piperidinyl group is then added through a substitution reaction. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methods.
Biology: In the study of protein interactions and enzyme activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrochloride
- 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Sulfate
- 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Phosphate
Uniqueness
4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is unique due to its specific hydrobromide salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .
Properties
IUPAC Name |
4-amino-2-ethoxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c1-2-22-13-8-11(15)12(18(20)21)7-10(13)14(19)17-9-3-5-16-6-4-9;/h7-9,16H,2-6,15H2,1H3,(H,17,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSEEVHCPYDCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCNCC2)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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